molecular formula C23H21N3O4S B12611433 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide CAS No. 648894-23-9

4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide

Cat. No.: B12611433
CAS No.: 648894-23-9
M. Wt: 435.5 g/mol
InChI Key: GEJVAICGXHLUTI-UHFFFAOYSA-N
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Description

4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole is then subjected to further functionalization to introduce the nitro and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro and sulfonamide groups, along with the indole core, makes it a versatile compound for various applications .

Properties

CAS No.

648894-23-9

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C23H21N3O4S/c1-16(15-24-31(29,30)19-13-11-18(12-14-19)26(27)28)22-20-9-5-6-10-21(20)25-23(22)17-7-3-2-4-8-17/h2-14,16,24-25H,15H2,1H3

InChI Key

GEJVAICGXHLUTI-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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